

# The Prodrug Strategy for Oral Delivery of QPX7728: A Technical Overview

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## Compound of Interest

Compound Name: QPX7728 bis-acetoxy methyl ester

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QPX7728 is a novel, ultra-broad-spectrum  $\beta$ -lactamase inhibitor (BLI) demonstrating potent activity against both serine and metallo- $\beta$ -lactamases (MBLs).<sup>[1][2][3][4][5]</sup> Its ability to be delivered via both intravenous and oral routes makes it a versatile candidate for treating infections caused by multidrug-resistant Gram-negative bacteria.<sup>[6][7][8]</sup> While QPX7728 itself possesses some oral bioavailability, a dedicated prodrug strategy was employed to ensure consistent and high systemic exposure across different species, mitigating the risk of variable absorption in humans.<sup>[9][10]</sup> This guide provides an in-depth technical overview of the prodrug approach for QPX7728, focusing on the selection of QPX7831 as the clinical candidate.

## The Rationale for a Prodrug Approach

Initial studies revealed that while QPX7728 had promising oral bioavailability in some preclinical species (50% in rats and dogs), it was significantly lower in monkeys (20%).<sup>[10]</sup> Such interspecies variability presents a significant risk for clinical development. To address this, a prodrug strategy was initiated with the goal of identifying a candidate that could consistently deliver high oral bioavailability.<sup>[9][10]</sup> The core concept involved masking the carboxylic acid group of QPX7728 to create an ester prodrug. This modification enhances the molecule's properties for oral absorption, allowing it to be efficiently cleaved by esterases in the serum to release the active QPX7728.<sup>[9][10]</sup>

## QPX7728: The Active Pharmacophore

QPX7728 is a cyclic boronic acid-based BLI, a class of compounds that includes the approved drug vaborbactam.<sup>[1][5]</sup> However, QPX7728's spectrum of activity is significantly broader, encompassing all four Ambler classes of  $\beta$ -lactamases (A, B, C, and D).<sup>[7][11]</sup> This includes difficult-to-inhibit enzymes such as Class B metallo- $\beta$ -lactamases (e.g., NDM, VIM) and Class D carbapenemases (e.g., OXA-23, OXA-48), which are not inhibited by many recently approved BLIs.<sup>[3][11][12]</sup>

## In Vitro Inhibitory Activity of QPX7728

The potency of QPX7728 against a wide array of purified  $\beta$ -lactamases has been extensively characterized. The following table summarizes the 50% inhibitory concentrations (IC<sub>50</sub>) for key enzymes.

$\beta$ -Lactamase Class	Enzyme	Organism Source	QPX7728 IC <sub>50</sub> (nM)
Class A	KPC-2	K. pneumoniae	2.9 $\pm$ 0.4
	CTX-M-15	E. coli	1-3
	SHV-12	K. pneumoniae	1-3
	TEM-43	E. coli	1-3
Class B (MBL)	NDM-1	K. pneumoniae	55 $\pm$ 25
	VIM-1	P. aeruginosa	14 $\pm$ 4
	IMP-1	P. aeruginosa	610 $\pm$ 70
Class C	P99	E. cloacae	22 $\pm$ 8
Class D	OXA-48	K. pneumoniae	1-2
	OXA-23	A. baumannii	1-2
	OXA-24/40	A. baumannii	1-2
	OXA-58	A. baumannii	1-2

Data compiled from  
multiple sources.<sup>[1]</sup>

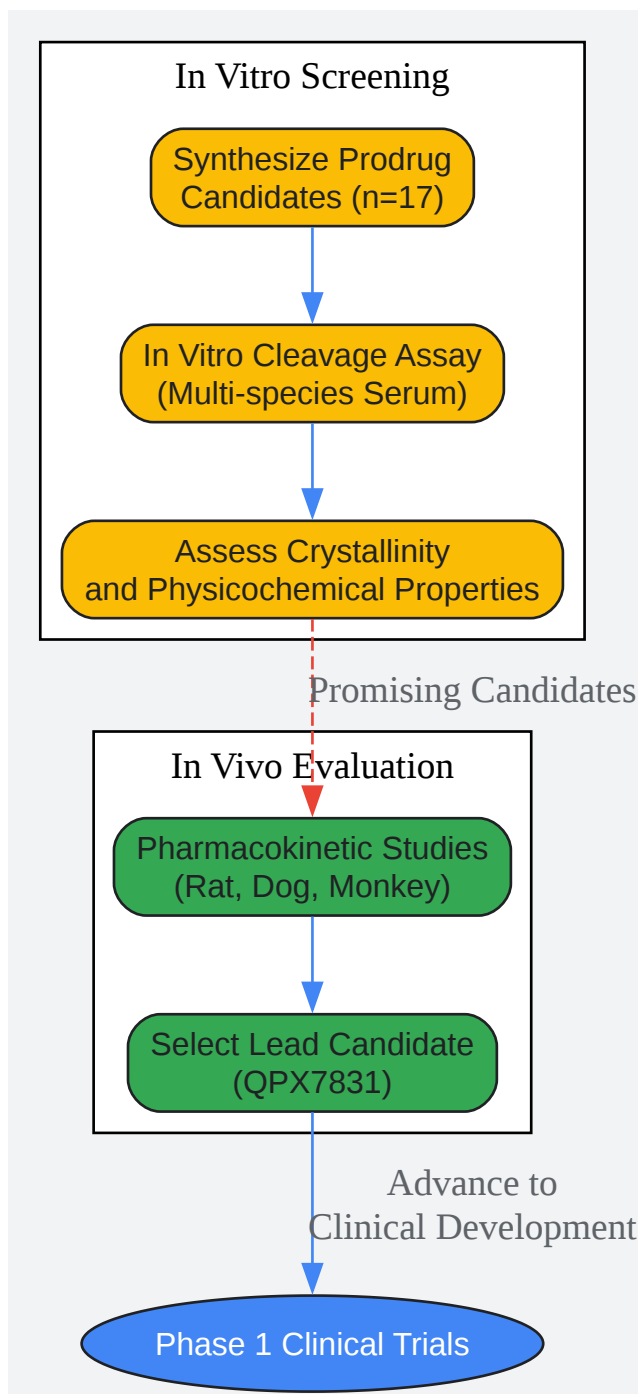
<sup>[11][12][13]</sup>

## The Prodrug Candidate: QPX7831

In the quest for an optimal oral prodrug, seventeen candidates were synthesized and evaluated based on several key properties: in vitro cleavage rates, multi-species pharmacokinetics, and crystallinity.<sup>[14]</sup> From this extensive screening, QPX7831 (compound 5-Na) was selected as the lead candidate, demonstrating the most favorable profile across all assessed attributes.<sup>[14]</sup>

## Prodrug Activation Pathway

The activation of QPX7831 to the active moiety QPX7728 is a straightforward enzymatic process. After oral absorption, QPX7831 is cleaved by serum esterases, releasing QPX7728, which can then inhibit  $\beta$ -lactamase enzymes.



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